molecular formula C13H10ClNO3 B6391872 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid CAS No. 1261960-15-9

5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid

Cat. No.: B6391872
CAS No.: 1261960-15-9
M. Wt: 263.67 g/mol
InChI Key: HWYQRRKQDBXAHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds This compound features a pyridine ring substituted with a carboxylic acid group at the 3-position and a 2-chloro-5-methoxyphenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the 2-chloro-5-methoxyphenyl precursor, which is then coupled with a pyridine derivative.

  • Preparation of 2-Chloro-5-methoxyphenyl precursor

      Starting Material: 2-Chloro-5-methoxybenzene.

      Reaction: Nitration followed by reduction to form 2-chloro-5-methoxyaniline.

      Conditions: Nitration using nitric acid and sulfuric acid, followed by reduction with a suitable reducing agent like iron powder in hydrochloric acid.

  • Coupling with Pyridine Derivative

      Starting Material: 2-Chloro-5-methoxyaniline and 3-pyridinecarboxylic acid.

      Reaction: Suzuki-Miyaura coupling.

      Conditions: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Acidic or basic medium.

      Products: Oxidized derivatives, potentially forming quinones or other oxidized aromatic compounds.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride.

      Conditions: Typically in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduced derivatives, such as alcohols or amines.

  • Substitution

      Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).

      Conditions: Varies depending on the nucleophile, often in polar solvents.

      Products: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors. Its structural features suggest potential activity in anti-inflammatory, antimicrobial, or anticancer applications.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, potentially leading to selective inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxybenzoic acid: Similar in structure but lacks the pyridine ring.

    5-Chloro-2-methoxypyridine-3-carboxylic acid: Similar but with different substitution patterns on the pyridine ring.

    2-Chloro-5-methoxyphenylacetic acid: Similar aromatic substitution but with an acetic acid group instead of a carboxylic acid.

Uniqueness

5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid is unique due to the combination of its pyridine ring and the specific substitution pattern. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

5-(2-chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-10-2-3-12(14)11(5-10)8-4-9(13(16)17)7-15-6-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYQRRKQDBXAHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C2=CC(=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687918
Record name 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261960-15-9
Record name 5-(2-Chloro-5-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.